2-(Methylsulfanyl)butanoic acid, also known as 2-hydroxy-4-(methylthio)butanoic acid, is a sulfur-containing amino acid derivative with significant applications in nutritional science and biochemistry. This compound is primarily recognized for its role as a feed additive in poultry nutrition and its potential therapeutic effects in treating renal diseases. It is classified under the category of amino acids and their derivatives, specifically as a methylthio derivative of butanoic acid.
The compound is derived from methionine, an essential amino acid, through various synthetic and biocatalytic processes. It can be produced chemically or enzymatically from starting materials like acrolein and methanethiol or from the hydrolysis of nitriles.
2-(Methylsulfanyl)butanoic acid falls within the broader classification of organic compounds, specifically under carboxylic acids due to the presence of a carboxyl functional group. It is further categorized as an amino acid derivative due to its structural relation to amino acids.
The synthesis of 2-(methylsulfanyl)butanoic acid can be achieved through several methods:
The chemical synthesis often requires specific conditions such as temperature control (typically between 45°C to 100°C) and precise pH adjustments to ensure optimal yields. In contrast, biocatalytic methods are conducted at ambient temperatures and pressures, enhancing safety and environmental sustainability.
The molecular formula for 2-(methylsulfanyl)butanoic acid is , with a molecular weight of approximately 146.20 g/mol. The structure features a butanoic acid backbone with a methylthio group attached at the second carbon position.
2-(Methylsulfanyl)butanoic acid participates in various chemical reactions typical for carboxylic acids:
The reactions often require catalysts or specific conditions (such as heat or pressure) to proceed efficiently. For example, esterification typically requires an acid catalyst and removal of water to drive the reaction forward.
The mechanism of action for 2-(methylsulfanyl)butanoic acid relates primarily to its role in metabolic pathways:
Studies indicate that supplementation with this compound can lead to improved weight gain in poultry by optimizing nutrient utilization .
The biosynthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMB) is intrinsically linked to methionine metabolism, involving specialized enzymatic pathways across biological systems. In avian species, HMB arises endogenously via the 5'-deoxy-5'-methylthioadenosine (MTA) salvage pathway. Here, MTA is cleaved by MTA phosphorylase to yield 5-methylthioribose-1-phosphate, which undergoes subsequent enzymatic steps (dehydration, dehydrogenation, and oxidation) to form 2-oxo-4-(methylthio)butanoic acid (keto-methionine, KMTB). KMTB is then stereospecifically reduced to HMB by NADH-dependent dehydrogenases, bypassing direct keto acid hydroxylation [3]. This pathway positions HMB as a natural intermediate in methionine regeneration, with isotopic labeling confirming HMB’s role as a precursor to L-methionine in chick hepatocytes [3].
In biocatalytic applications, engineered Escherichia coli systems exploit modular enzyme cascades for high-yield HMB synthesis. The "basic module" employs L-amino acid deaminase (L-AAD) from Proteus vulgaris to oxidatively deaminate L-methionine to KMTB. This is coupled with an "extender module" containing R- or S-specific lactate dehydrogenases (LDHs) that reduce KMTB to enantiopure (R)- or (S)-HMB, respectively. Formate dehydrogenase regenerates NADH in situ. This cascade achieves near-quantitative conversion (96.9% yield) of L-methionine to 97.6 g/L (R)-HMB at industrial scales, demonstrating exceptional efficiency [7].
Hepatic studies in bovines reveal regulatory feedback on methionine-regeneration enzymes. Increasing HMB or DL-methionine concentrations downregulate betaine-homocysteine methyltransferase (BHMT), 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), and methionine adenosyltransferase 1A (MAT1A) in primary hepatocytes, indicating suppression of homocysteine remethylation and S-adenosylmethionine synthesis pathways when methionine availability is high [2].
Table 1: Key Enzymes in HMB Biosynthesis and Their Functions
Enzyme | Source Organism | Reaction Catalyzed | Cofactor Requirement |
---|---|---|---|
L-Amino acid deaminase | Proteus vulgaris | L-Met → KMTB + NH₃ | None |
D-Lactate dehydrogenase | Pediococcus acidilactici | KMTB → (R)-HMB | NADH |
L-Lactate dehydrogenase | Bacillus coagulans | KMTB → (S)-HMB | NADH |
Formate dehydrogenase | Candida boidinii | HCOO⁻ → CO₂ + NADH | NAD⁺ |
Betaine-homocysteine methyltransferase | Bovine liver | Homocysteine → Methionine | None |
Rumen microbiota critically influence HMB metabolism through fermentation dynamics and microbial protein synthesis. Continuous culture studies demonstrate that HMB supplementation (0.055–0.110% of substrate) linearly increases isobutyrate production—a branched-chain volatile fatty acid (BCVFA) derived from valine degradation. This suggests HMB spares BCVFAs by providing carbon skeletons for microbial growth, reducing the need for de novo synthesis of branched-chain amino acids from ammonia [4]. Consequently, bacterial nitrogen assimilation shifts: microbial N derived from ammonia decreases linearly with HMB doses, indicating enhanced utilization of alternative nitrogen sources [4].
In cattle, HMB’s isopropyl ester (HMBi) reprograms ruminal and cecal bacterial consortia. MetaSmart® supplementation (30 g/day) in finishing beef steers enriches ruminal Lachnospiraceae, Saccharofermentans, and Ruminococcus_1—taxa associated with fiber degradation and butyrate production. Concurrently, cecal Bacteroidaceae and Bacteroides decrease, linked to reduced ammonia-nitrogen and propionate concentrations. These shifts correlate with improved feed conversion efficiency and average daily gain, implying HMBi optimizes energy harvest via microbial ecology modulation [8].
Engineered microbial platforms further exploit these principles. E. coli co-expressing L-AAD and stereospecific LDHs achieves >95 g/L HMB production. Crucially, the spatial organization of enzymes into "basic" and "extender" modules permits tunable synthesis of enantiopure HMB, leveraging microbial redox cofactor regeneration for industrial-scale output [7].
Table 2: Microbial Taxa Modulated by HMB Supplementation in Ruminants
Taxonomic Group | Change with HMBi | Function | Correlation with Host Phenotype |
---|---|---|---|
Lachnospiraceae | ↑ | Fiber degradation, VFA production | Positive with ADG, negative with FCR |
Saccharofermentans | ↑ | Starch/sugar fermentation | Positive with ADG |
Ruminococcus_1 | ↑ | Cellulose hydrolysis | Negative with blood urea nitrogen |
Bacteroidaceae (cecum) | ↓ | Polysaccharide breakdown | Negative with ADG |
Bacteroides (cecum) | ↓ | Ammonia production | Negative with ADG |
HMB influences methionine metabolism through transcriptional control of transsulfuration and methylation cycle genes. Bovine hepatocytes treated with HMB or DL-methionine exhibit dose-dependent downregulation of key genes:
In rumen microorganisms, HMBi upregulates amino acid and carbohydrate metabolic pathways via phylogenetic reconstruction (PICRUSt) analysis. Rumen microbiota in beef cattle show enriched genes for lysine, cysteine, and methionine biosynthesis, alongside glycolysis/gluconeogenesis enzymes. Conversely, cecal microbiota exhibit reduced pathway abundance for lipid and amino acid metabolism, aligning with lower VFA production in the hindgut. This compartment-specific genetic response optimizes nitrogen retention and energy utilization [8].
Yeast (Saccharomyces cerevisiae) models elucidate conserved transsulfuration regulation. The MET regulon encodes enzymes for methionine de novo synthesis (e.g., homoserine O-acetyltransferase, cystathionine γ-synthase) and is repressed by SAM via the transcriptional co-repressor Met30p. While direct HMB studies are limited, this system highlights sulfur assimilation control points exploitable for 2-(methylsulfanyl)butanoic acid overproduction [6]. Ruminant ration formulations leverage such insights; the Cornell Net Carbohydrate and Protein System (CNCPS) model predicts methionine balance, guiding HMBi supplementation to upregulate microbial growth genes while minimizing nitrogen waste [8].
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